The compound 2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of heterocyclic amides. It features a triazolopyrazine core, which is a fused ring system containing both triazole and pyrazine rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
This compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is available for research purposes. The molecular formula is with a molecular weight of approximately 432.35 g/mol .
The synthesis of 2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. Techniques like chromatography are used for purification after each synthetic step.
The molecular structure of 2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can be represented as follows:
InChI=1S/C19H18BrN5O2S/c20-13-6-8-14(9-7-13)21-16(26)12-28-19-23-22-17-18(27)24(10-11-25(17)19)15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26) .The compound contains several functional groups that contribute to its chemical reactivity and biological activity:
2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The presence of various functional groups allows it to modulate biological pathways effectively.
Upon binding to its target, the compound may alter enzymatic activity or receptor signaling pathways, leading to changes in cellular processes such as proliferation or apoptosis .
While detailed physical properties are not extensively documented for this specific compound, it is generally expected to be a solid at room temperature due to its complex structure.
Key chemical properties include:
The compound has several potential scientific applications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4